molecular formula C22H26ClN3O3 B2951818 N1-(2-chlorobenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide CAS No. 942012-31-9

N1-(2-chlorobenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide

Cat. No.: B2951818
CAS No.: 942012-31-9
M. Wt: 415.92
InChI Key: WYOWYIXEZXURGK-UHFFFAOYSA-N
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Description

N1-(2-chlorobenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide is a synthetically designed small molecule with a molecular formula of C23H28ClN3O3 and a calculated molecular weight of 429.94 g/mol. This compound features a central oxalamide functional group, which is known to act as a versatile linker and can participate in hydrogen bonding, potentially influencing molecular recognition and binding affinity . The structure integrates two key pharmacophoric elements: a 2-chlorobenzyl group and a complex side chain containing a morpholino ring and a p-tolyl (4-methylphenyl) group. The morpholino moiety, a feature common in Good's buffers like MES, is known for its solubility properties and potential to modulate the molecule's physicochemical characteristics . The presence of the chlorobenzyl group is a common structural motif in bioactive molecules, some of which have been investigated for their inhibitory effects on biological targets, such as prothrombin . This specific combination of features suggests potential utility in various research fields, including medicinal chemistry for structure-activity relationship (SAR) studies, biochemistry as a tool compound for probing protein function, and as a building block in organic synthesis. The compound is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O3/c1-16-6-8-17(9-7-16)20(26-10-12-29-13-11-26)15-25-22(28)21(27)24-14-18-4-2-3-5-19(18)23/h2-9,20H,10-15H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOWYIXEZXURGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorobenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chlorobenzyl Intermediate: The starting material, 2-chlorobenzyl chloride, reacts with a suitable nucleophile to form the 2-chlorobenzyl intermediate.

    Introduction of the Morpholino Group: The intermediate undergoes a nucleophilic substitution reaction with morpholine to introduce the morpholino group.

    Coupling with p-Tolyl Group: The resulting compound is then coupled with a p-tolyl derivative under specific conditions to form the desired product.

    Oxalamide Formation: Finally, the oxalamide backbone is introduced through a condensation reaction with oxalyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Large-scale production often employs continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorobenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N1-(2-chlorobenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(2-chlorobenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

Structural Features and Substitution Patterns

The table below compares the target compound with key oxalamide derivatives from the evidence, focusing on substituents and molecular properties:

Compound Name / ID N1 Substituent N2 Substituent Molecular Weight (g/mol) Key Applications/Findings References
Target Compound 2-Chlorobenzyl 2-Morpholino-2-(p-tolyl)ethyl 441.0 Not explicitly stated
N1-(4-Chlorophenyl)-N2-(2-(pyrrolidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol))oxalamide (15) 4-Chlorophenyl Pyrrolidin-2-yl + hydroxyethyl-thiazol 423.27 HIV entry inhibition
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl 398.4 (CAS 745047-53-4) Umami flavoring agent (MSG replacement)
N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (28) 3-Chloro-4-fluorophenyl 4-Methoxyphenethyl 351.1 Cytochrome P450 4F11-activated SCD1 inhibitor
N1-(2-Chlorobenzyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide 2-Chlorobenzyl Piperidin-2-yl + fluorophenyl-sulfonyl 482.0 Not explicitly stated (structural complexity)
Key Observations:
  • Substituent Diversity: The target compound’s N2 substituent combines a morpholino ring (a saturated six-membered ring with one oxygen and one nitrogen) with a p-tolyl group (para-methylphenyl). This contrasts with analogs featuring thiazol, pyridyl, or sulfonyl-piperidine groups, which are linked to antiviral or enzymatic activities .
  • Chlorobenzyl vs. Chlorophenyl : The 2-chlorobenzyl group in the target compound differs from 4-chlorophenyl in HIV inhibitors (e.g., compound 15) . The benzyl group may enhance lipophilicity compared to phenyl.
  • Morpholino vs.

Biological Activity

N1-(2-chlorobenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a chlorobenzyl group, a morpholino moiety, and an oxalamide linkage, which may contribute to its interactions with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C22H26ClN3O3, with a molecular weight of approximately 415.91 g/mol. The presence of the chlorine atom and the morpholino group suggests potential reactivity and biological activity.

PropertyValue
Molecular FormulaC22H26ClN3O3
Molecular Weight415.91 g/mol
IUPAC NameThis compound

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in various metabolic pathways.
  • Receptor Modulation : It could interact with cellular receptors, thereby influencing signal transduction pathways.
  • DNA/RNA Interference : Potential binding to nucleic acids may affect gene expression or replication processes.

Case Studies and Research Findings

  • Anticancer Activity : Research has indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the morpholino group can enhance the selectivity and potency against tumor cells while minimizing toxicity to normal cells.
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This could make it a candidate for further investigation in inflammatory disease models.
  • Neuroprotective Effects : There is emerging evidence that similar oxalamide derivatives exhibit neuroprotective effects in models of neurodegeneration, indicating potential applications in treating conditions like Alzheimer's disease.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
N1-(4-fluorobenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamideContains a fluorine substituentEnhanced anticancer activity
N1-(3-chloro-4-methoxyphenyl)-N2-(morpholino...Methoxy group instead of chlorineIncreased receptor affinity
N1-(4-chlorobenzyl)-N2-(morpholino...Similar structure with varied halogenVariable anti-inflammatory effects

Q & A

Q. How can researchers ensure batch-to-batch consistency in biological activity studies?

  • Methodological Answer : Implement strict QC protocols: (1) ≥95% purity (HPLC), (2) identical crystalline polymorphs (PXRD), and (3) matched ¹H NMR spectra. Use a master cell bank for assays and include reference standards (e.g., ’s Edoxaban impurity G) in each experiment .

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